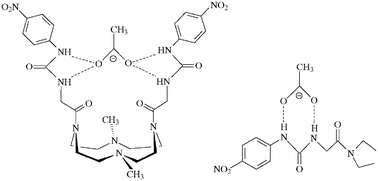New branched macrocyclic ligand and its side-arm, two urea-based receptors for anions: synthesis, binding studies and crystal structure†
New Journal of Chemistry Pub Date: 2008-02-26 DOI: 10.1039/B719342D
Abstract
The synthesis and characterization of the two new hosting molecules for anions


Recommended Literature
- [1] A deep-red fluorescent molecular rotor based on donor-two-acceptor modular system for imaging mitochondrial viscosity†
- [2] Back cover
- [3] Heating-up synthesis of cadimum-free and color-tunable quaternary and five-component Cu–In–Zn–S-based semiconductor nanocrystals†
- [4] Ultrathin 2D metal–organic framework (nanosheets and nanofilms)-based xD–2D hybrid nanostructures as biomimetic enzymes and supercapacitors†
- [5] From feedback to chaos in chemical systems
- [6] Catalysis by cobalto-cyano complexes in non-aqueous solvents
- [7] Pseudocapacitance-dominated high-performance and stable lithium-ion batteries from MOF-derived spinel ZnCo2O4/ZnO/C heterostructure anode
- [8] Bovine plasma hydrolysates’ iron chelating capacity and its potentiating effect on ferritin synthesis in Caco-2 cells
- [9] Raman spectroscopy as a process analytical technology tool for the understanding and the quantitative in-line monitoring of the homogenization process of a pharmaceutical suspension
- [10] Back cover










